molecular formula C14H26O B110304 Tetradeca-11,13-dien-1-ol CAS No. 80625-44-1

Tetradeca-11,13-dien-1-ol

Cat. No. B110304
CAS RN: 80625-44-1
M. Wt: 210.36 g/mol
InChI Key: FNJYRTCQWWUNRH-UHFFFAOYSA-N
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Description

Tetradeca-11,13-dien-1-ol, also known as TDD-1, is a naturally occurring compound found in a wide variety of plant species. It is a monounsaturated fatty acid that has been studied for its potential therapeutic applications. TDD-1 is a key component of the omega-3 fatty acid family and has been studied for its potential anti-inflammatory, antioxidant, and neuroprotective properties. TDD-1 has been shown to have a variety of potential therapeutic applications, including the potential to reduce inflammation and oxidative stress, and to protect against a number of neurological diseases and disorders.

Scientific Research Applications

Complexation of Metal Atoms

Tetradeca-11,13-dien-1-ol and its derivatives have been studied for their potential in complexation with metal atoms. For instance, a compound with a related structure, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, has been identified for its potential in metal atom complexation, presenting a chair conformation and approximate mirror symmetry (Lazrak et al., 2000).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to this compound have been explored in several studies. For instance, the synthesis of Dodeca-2,3-dien-1-ol, a closely related compound, was achieved through the reductive elimination and subsequent oxidation processes (Landor et al., 1971). Another study focused on the synthesis of Tetradeca‐4,8‐dien‐1‐yl Acetates, exploring their stereoselective synthesis and characterization (Liblikas et al., 2009).

Photochemical Reactions

The photochemical reactions of compounds structurally similar to this compound have also been studied. One such study reported the synthesis of endotetracyclo[5.5.2.0.2,6 0 8,1 2 ]tetradeca-3(4),8(12)-dien-13-one and its photoreactions leading to complex polycyclic systems (Singh et al., 2004).

Pheromone Research

This compound and related compounds have been extensively studied in the context of pheromones, particularly for insects. For example, (E)-11,13-tetradecadienal, structurally similar to this compound, has been identified as a major sex pheromone component for certain insects (Gries et al., 2005).

Synthesis of Analogues

The synthesis of analogues of this compound, particularly for use in pheromone research, has been another focus area. Studies have shown the synthesis of fluorine-containing tetra- and hexadec-11E/Z-en-1-ols and their acetates, which are analogues of components of insect pheromones (Odinokov et al., 1992).

Mass Spectrometry Analysis

Mass spectrometry has been utilized to analyze this compound and related compounds, especially in the context of lepidopterous sex pheromones. This includes studies on their electron impact mass spectrometry profiles (Ando et al., 1988).

properties

IUPAC Name

tetradeca-11,13-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJYRTCQWWUNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336538
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80625-44-1
Record name E-11,13-Tetradecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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